molecular formula C13H17N5O3 B2503720 4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid CAS No. 1429902-00-0

4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid

Cat. No. B2503720
CAS RN: 1429902-00-0
M. Wt: 291.311
InChI Key: URQUQTHJCXEIPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H17N5O3, and it has a molecular weight of 291.311. The specific molecular structure analysis is not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties such as density, melting point, boiling point, etc., of this compound are not available in the retrieved data .

Scientific Research Applications

Synthesis and Biological Activities

Researchers have developed various derivatives and compounds related to the 1,2,4-triazole family, demonstrating a wide range of biological activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested their antimicrobial activities. Similarly, Taha (2008) explored the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, evaluating their potential antimicrobial activities. Their research indicated the significance of these compounds in developing new antimicrobial agents (Bektaş et al., 2007) (Taha, 2008).

Pharmacological Significance

Various derivatives of 1,2,4-triazolo[4,3-b]pyridazine have been synthesized and evaluated for their pharmacological properties. For instance, Katrusiak et al. (2001) discovered that certain tetra- and triazolopyridazine derivatives have a positive effect in lowering blood pressure without affecting the heart rate in rats, suggesting potential therapeutic applications in managing hypertension (Katrusiak et al., 2001).

Structural and Chemical Analysis

Detailed structural and chemical analyses of related compounds have been conducted. For example, Sallam et al. (2021) synthesized and elucidated the structure of a pyridazine analog, providing insights into its structural properties and potential pharmaceutical importance through techniques such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis (Sallam et al., 2021).

properties

IUPAC Name

4-(6-morpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c19-13(20)3-1-2-10-14-15-11-4-5-12(16-18(10)11)17-6-8-21-9-7-17/h4-5H,1-3,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQUQTHJCXEIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=NN=C3CCCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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